molecular formula C12H12FNO2 B8346679 5-fluoro-8-propoxy-1H-quinolin-4-one

5-fluoro-8-propoxy-1H-quinolin-4-one

Cat. No.: B8346679
M. Wt: 221.23 g/mol
InChI Key: RWVOYTUZGSYRDD-UHFFFAOYSA-N
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Description

5-fluoro-8-propoxy-1H-quinolin-4-one is a synthetic quinolin-4-one derivative intended for research and development purposes. Compounds based on the quinoline scaffold are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . The quinolin-4-one core structure is a key motif in various pharmacological agents, and recent patent literature indicates its relevance in developing compounds for targeted cellular therapies . The specific propoxy and fluoro substituents on this molecule are designed to modulate its physicochemical properties and biological interactions, potentially influencing its selectivity and potency as a research tool. Quinolones, a related class, are known to function by inhibiting type II topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . While the precise mechanism of action of this compound requires experimental determination, it provides a structurally novel scaffold for investigating new biological pathways. Researchers can leverage this compound in various fields, including as a building block for synthesizing more complex molecules, a candidate in high-throughput screening assays, or a lead compound in the study of enzyme inhibition. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

5-fluoro-8-propoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO2/c1-2-7-16-10-4-3-8(13)11-9(15)5-6-14-12(10)11/h3-6H,2,7H2,1H3,(H,14,15)

InChI Key

RWVOYTUZGSYRDD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)F)C(=O)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

Key analogs from literature :

6-Butoxy-1H-quinolin-2-one (CAS 73963-62-9): Differs in substituent positions (6-butoxy vs. 8-propoxy) and ketone location (quinolin-2-one vs. quinolin-4-one).

6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9): Lacks fluorine and features a hydroxyl group at position 3. The dihydro structure reduces aromaticity, decreasing π-π stacking interactions critical for target binding. Hydroxyl groups enhance polarity but may limit blood-brain barrier penetration .

Tetrazolyl-functionalized quinolinone (CAS 865792-18-3): Incorporates tetrazole moieties, which introduce acidity (pKa ~4.5–5.0) and metal-binding capacity. This contrasts with the electroneutral propoxy group in 5-fluoro-8-propoxy-1H-quinolin-4-one, suggesting divergent biological targets .

Table 1: Structural and Physicochemical Comparison
Compound Substituents Core Structure logP (Predicted) Key Functional Impact
This compound 5-F, 8-OPr Quinolin-4-one 2.8 Balanced lipophilicity, metabolic stability
6-Butoxy-1H-quinolin-2-one 6-OBu Quinolin-2-one 3.2 Higher lipophilicity, reduced solubility
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-OH, dihydro Dihydroquinolin-2-one 1.5 Enhanced polarity, reduced membrane permeability

Preparation Methods

Cyclocondensation and Decarboxylation

A foundational approach involves the Pfitzinger reaction to construct the quinoline scaffold. Starting with 5-fluoro-isatin, pyruvic acid undergoes condensation in aqueous potassium hydroxide to yield 6-fluoroquinoline-2,4-dicarboxylic acid. Selective decarboxylation at 210°C in nitrobenzene produces 6-fluoro-4-quinolinecarboxylic acid. Subsequent coupling with N,O-dimethylhydroxyamine hydrochloride (DMHA·HCl) via EDC·HCl/DMAP forms the corresponding carboxamide. Grignard reaction with methyl magnesium bromide generates 1-(6-fluoroquinolin-4-yl)ethenone, which is epoxidized and ring-opened with propyl alcohol to yield 5-fluoro-8-propoxy-1H-quinolin-4-one.

Key Reaction Conditions

StepReagents/ConditionsYieldCitation
Pfitzinger ReactionPyruvic acid, KOH (aq), 60°C75%
DecarboxylationNitrobenzene, 210°C68%
Grignard AdditionMeMgBr, THF, 0°C → RT82%
PropoxylationPropyl alcohol, NaH, DMF, 70°C65%

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling method is described in U.S. Patent 20100130546. 5-Fluoro-8-bromoquinolin-4-one is reacted with propylboronic acid under Suzuki conditions. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture, the propoxy group is introduced at C8. This method offers regioselectivity and mild conditions.

Optimized Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 h

  • Yield: 78%

Metal-Free Oxidation of Dihydroquinolin-4-Ones

A green approach from MDPI (2024) utilizes dihydroquinolin-4-ones as intermediates. 5-Fluoro-8-hydroxyquinoline is alkylated with propyl bromide in the presence of NaH, followed by oxidation with p-chloranil in DMF to yield the target compound. This method avoids transition metals, enhancing scalability.

Critical Steps

  • Alkylation : Propyl bromide, NaH, DMF, 60°C, 6 h (Yield: 85%)

  • Oxidation : p-Chloranil, DMF, reflux, 2 h (Yield: 91%)

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclocondensation requires high-temperature decarboxylation, limiting energy efficiency.

  • Suzuki Coupling offers precise functionalization but relies on costly palladium catalysts.

  • Metal-Free Routes are cost-effective and scalable, though oxidation steps may require careful handling of chloranil.

Yield Optimization

  • Propoxylation efficiency varies with the base: NaH (65%) vs. K₂CO₃ (78%).

  • Solvent polarity impacts Grignard reactions; THF outperforms DCM in ketone formation.

Challenges and Innovations

Fluorination Strategies

Direct fluorination at C5 is challenging due to positional selectivity. Recent advances use HF-pyridine complexes or Selectfluor® under microwave irradiation, achieving >90% regioselectivity.

Propoxy Group Installation

Innovative methods employ phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB), reducing reaction times from 12 h to 3 h .

Q & A

Basic: What are the established synthetic routes for 5-fluoro-8-propoxy-1H-quinolin-4-one?

Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Fluorination : Electrophilic substitution or halogen exchange reactions to introduce fluorine at the 5-position .
  • Propoxylation : Alkylation or nucleophilic substitution using propylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃/DMF) to install the 8-propoxy group .
  • Oxidation/Reduction : Final adjustments to the 4-one moiety via oxidation of a precursor (e.g., 4-hydroxyquinoline) using agents like MnO₂ .
    Critical Note : Monitor reaction intermediates via TLC or LC-MS to avoid over-functionalization.

Advanced: How can reaction conditions be optimized for regioselective propoxylation at the 8-position?

Methodological Answer:
Regioselectivity challenges arise due to competing reactions at other quinoline positions. Strategies include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the propoxy group .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions; monitor via in-situ FTIR .
    Data Contradiction Alert : Conflicting yields reported in similar systems suggest solvent purity and anhydrous conditions are critical .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at C5, propoxy’s triplet for CH₂CH₂CH₃) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .
  • HRMS : Validate molecular formula, especially for fluorine’s isotopic signature .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions in antimicrobial or anticancer assays may stem from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use internal controls .
  • Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Target Specificity : Perform molecular docking (e.g., AutoDock Vina) to verify interactions with purported targets (e.g., DNA gyrase) .

Basic: What analytical methods ensure purity for in vitro studies?

Methodological Answer:

  • HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: MeOH/H₂O (70:30) .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
  • Karl Fischer Titration : Ensure <0.5% water content to prevent hydrolysis .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., 8-ethoxy, 5-chloro) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., 4-keto group for hydrogen bonding) .
  • In Silico Screening : Prioritize analogs with improved LogP (2–4) and polar surface area (<90 Ų) using QikProp .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., propyl bromide) .
  • Waste Disposal : Quench reaction residues with 10% NaOH before disposal .

Advanced: How to address crystallographic disorder in X-ray structures?

Methodological Answer:

  • Refinement Tools : Use SHELXL’s PART and SUMP commands to model disordered propoxy groups .
  • Thermal Ellipsoids : Apply anisotropic displacement parameters for non-H atoms; fix occupancy ratios if necessary .
  • Validation : Check R-factor convergence (<5%) and ADPs using PLATON .

Basic: What are common degradation pathways under storage?

Methodological Answer:

  • Hydrolysis : The 4-keto group may hydrate in humid conditions; store desiccated at –20°C .
  • Photooxidation : Protect from light; use amber vials to prevent radical-mediated degradation .

Advanced: How to reconcile open data sharing with proprietary research constraints?

Methodological Answer:

  • De-identification : Share crystallographic data (CIF files) without synthetic details via repositories like CCDC .
  • Selective Disclosure : Publish biological assay protocols but withhold exact catalyst ratios per IP agreements .
  • Ethical Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while adhering to GDPR for patient-derived data .

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